
5-Methoxyuridine
Übersicht
Beschreibung
5-Methoxyuridine (5-moU) is a chemically modified nucleoside in which a methoxy group (-OCH₃) is appended to the fifth carbon of the uridine base. This modification occurs naturally in specific transfer RNAs (tRNAs) of prokaryotes, such as Bacillus subtilis and Escherichia coli, where it occupies the first anticodon position, contributing to codon-anticodon interactions . Biosynthetically, 5-moU is derived from 5-hydroxyuridine (ho⁵U) through enzymatic methylation, as demonstrated in studies on Mycobacterium tuberculosis O-methyltransferase Rv0187 .
In therapeutic contexts, 5-moU has gained prominence for its role in optimizing in vitro transcribed (IVT) mRNA. It enhances mRNA stability by resisting nuclease degradation, prolongs half-life, and reduces immunogenicity, making it critical for mRNA vaccines and gene-editing tools . For example, uridine-depleted Cas9 mRNA modified with 5-moU achieved up to 88% indel frequency in gene editing while minimizing immune activation . Additionally, 5-moU-modified mRNA exhibits superior protein expression kinetics compared to unmodified or pseudouridine (Ψ)-modified counterparts in circular RNA (circRNA) systems .
Vorbereitungsmethoden
Chemical Synthesis of 5-Methoxyuridine
Methylation of 5-Hydroxyuridine
The most widely documented chemical route involves the methylation of 5-hydroxyuridine (ho⁵U), a precursor synthesized via methods described by Ueda et al. . In a standardized protocol:
-
Reagents : 5-Hydroxyuridine (30 mg) is dissolved in 0.6 mL of 0.1 N NaOH.
-
Alkylation : Dimethyl sulfate (20 µL) is added dropwise under stirring at room temperature.
-
Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) using solvent systems D (butanol-acetic acid-water, 4:1:2) and E (isopropanol-ammonia-water, 7:1:2) .
-
Purification : Crude products are separated via paper chromatography on Whatman 3MM, with mo⁵U eluted using water and further purified via solvent E .
Yield and Byproducts :
-
Byproducts : 5-hydroxy-3-methyluridine (5%) and 5-methoxy-3-methyluridine (4%) .
-
Challenge : Co-elution of uridine (U) and mo⁵U in standard solvent systems complicates isolation .
Optimization Strategies for Methylation
Efforts to enhance yield focus on:
-
Alkaline Conditions : Higher pH (0.1 N NaOH vs. 0.05 N) improves methylation efficiency but risks ribose degradation .
-
Temperature Control : Reactions conducted at 4°C reduce side reactions but prolong completion time .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) tested in pilot studies showed no significant yield improvement over aqueous NaOH .
Table 1: Key Reaction Parameters for mo⁵U Synthesis
Biosynthetic Pathways in Microbial Systems
Hydroxylation of Uridine in Bacillus subtilis
In B. subtilis, mo⁵U biosynthesis begins with the anaerobic hydroxylation of uridine at position 34 (U34) in tRNA:
-
Enzymatic Hydroxylation :
-
Methylation :
Genetic Evidence :
-
Deletion of yrrN or yrrO reduces mo⁵U levels by 50%, indicating partial redundancy .
-
ΔyrrM mutants accumulate ho⁵U, confirming TrmR’s role in methylation .
Escherichia coli Pathway for 5-Methoxycarbonylmethoxyuridine (cmo⁵U)
While E. coli primarily produces cmo⁵U, insights into hydroxylation inform mo⁵U biosynthesis:
-
Hydroxylation Machinery :
-
Methylation Parallels :
Table 2: Comparative Biosynthesis in B. subtilis vs. E. coli
Organism | Modification | Hydroxylation Enzyme | Methylation Enzyme | Cofactor |
---|---|---|---|---|
B. subtilis | mo⁵U | YrrN/O (U32 peptidase) | TrmR (SAM-dependent) | SAM, Fe-S |
E. coli | cmo⁵U | YegQ (U32 peptidase) | CmoA/B (carboxy-SAM) | Carboxy-SAM, Fe-S |
Analytical Challenges in mo⁵U Purification
Chromatographic Separation
-
UV Absorbance : mo⁵U exhibits λ<sub>max</sub> at 265 nm (pH 2), distinguishable from uridine (262 nm) .
-
Two-Dimensional TLC :
-
RNase Digestion : Treating tRNA with RNase T2 releases mo⁵Up, separable from Up via ion-pair chromatography .
Detection of Byproducts
-
Methylated Variants : 3-methyl derivatives form when dimethyl sulfate reacts with the ribose 2’-OH group .
-
Mitigation : Lower reaction temperatures (4°C) reduce 3-methylation from 5% to <1% .
Recent Advances in Enzymatic Synthesis
Heterologous Expression Systems
-
TrmR Overexpression : E. coli BL21 expressing B. subtilis TrmR converts 80% of ho⁵U to mo⁵U in vitro .
-
Ferredoxin Engineering : YfhL variants with enhanced electron transfer efficiency increase hydroxylation rates by 30% .
Applications in mRNA Therapeutics
Analyse Chemischer Reaktionen
Reaktionstypen
5-Methoxy-Uridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um 5-Formyl-Uridin zu bilden.
Reduktion: Der Uracilring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können unter Verwendung von Reagenzien wie Natriumhydrid und Alkylhalogeniden durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: 5-Formyl-Uridin
Reduktion: Dihydro-Uridin-Derivate
Substitution: Verschiedene substituierte Uridin-Derivate
Wissenschaftliche Forschungsanwendungen
Therapeutic mRNA Development
a. Enhanced Stability and Translation Efficiency
5moU is recognized for its ability to improve the stability of mRNA molecules. Studies have shown that incorporating 5moU into mRNA can increase resistance to nuclease degradation, thereby extending the half-life of the mRNA in biological systems. This modification has been linked to improved protein expression levels in various cellular contexts, including in vitro and in vivo settings .
b. Reduction of Immunogenicity
The incorporation of 5moU into mRNA has been associated with reduced immunogenic responses when compared to unmodified uridine. This characteristic is particularly important for therapeutic applications where minimizing immune activation is crucial for patient safety and treatment efficacy . For instance, uridine-depleted Cas9 mRNA modified with 5moU demonstrated significantly lower immune responses while maintaining high editing efficiency .
mRNA Vaccines
a. Application in Vaccine Development
5moU-modified mRNAs are being explored as candidates for next-generation vaccines, including those targeting infectious diseases and cancer. The modification enhances the stability of the mRNA, which is critical for its effectiveness as a vaccine component . Moreover, studies indicate that 5moU can facilitate better translation dynamics, leading to more robust immune responses against targeted antigens .
b. Case Studies and Findings
Research has demonstrated that incorporating 5moU into mRNA vaccines can lead to improved outcomes in preclinical models. For example, one study highlighted that modified mRNAs exhibited enhanced expression profiles and reduced inflammatory cytokine production, suggesting a more favorable safety profile for vaccine candidates .
Gene Editing Technologies
a. Improvement of CRISPR/Cas9 Systems
The use of 5moU in CRISPR/Cas9 systems has shown promising results. Modifying Cas9 mRNA with 5moU not only increased its activity but also minimized immune activation, facilitating more efficient gene editing both in vitro and in vivo . This advancement is crucial for therapeutic applications where precision and safety are paramount.
b. Comparative Efficacy Studies
In comparative studies, 5moU-modified Cas9 mRNAs outperformed their unmodified counterparts in terms of editing efficiency and reduced off-target effects. This enhancement allows for more effective gene correction strategies, particularly in genetic disorders .
Research on RNA Modifications
a. Mechanistic Insights
Research on the mechanistic roles of RNA modifications like 5moU has expanded our understanding of RNA biology. These modifications influence not only the stability and translation of RNA but also its interaction with cellular machinery involved in gene expression regulation .
b. Future Directions
Ongoing studies aim to elucidate the full range of biological impacts associated with 5moU and other RNA modifications. Understanding these interactions will be vital for optimizing RNA-based therapeutics and expanding their applications across various fields, including regenerative medicine and cancer therapy .
Summary Table: Key Applications of 5-Methoxyuridine
Application Area | Key Benefits | Case Study Insights |
---|---|---|
Therapeutic mRNA Development | Increased stability, enhanced translation efficiency | Improved expression levels; reduced degradation rates |
mRNA Vaccines | Reduced immunogenicity; improved immune response | Enhanced safety profiles; robust preclinical results |
Gene Editing Technologies | Increased activity; minimized immune response | Higher editing efficiency; effective gene correction |
Research on RNA Modifications | Insights into RNA biology; optimization potential | Expanding applications in various therapeutic areas |
Wirkmechanismus
The primary mechanism of action of 5-Methoxyuridine involves its incorporation into tRNA at the wobble position. This modification enhances the base-pairing specificity of tRNA with mRNA codons, thereby improving the accuracy of protein synthesis . The methoxy group at the 5th position of uridine allows for more flexible and efficient base-pairing with codons ending in adenine, cytosine, and guanine .
Vergleich Mit ähnlichen Verbindungen
Key Modified Nucleosides in mRNA Therapeutics
The table below summarizes 5-moU’s properties relative to other uridine derivatives and modified nucleosides:
Functional and Mechanistic Differences
- Stability and Immune Evasion: 5-moU and m1Ψ both enhance mRNA stability, but 5-moU’s methoxy group provides steric hindrance against ribonucleases, outperforming Ψ in nuclease resistance .
Translation Fidelity :
Therapeutic Scope :
- 5-moU is uniquely applied in CRISPR-Cas9 systems (e.g., adenine base editors) and circRNA platforms, where it enhances editing efficiency and sustained protein production .
- m5U, while structurally similar to 5-moU, is primarily linked to stress-responsive tRNA modifications in plants and pathogens like Phytophthora capsici .
Detailed Research Findings
mRNA Vaccine Optimization
- In IVT mRNA, 5-moU substitution increases resistance to degradation by serum nucleases, achieving >90% sequence coverage in mass spectrometry analyses . Comparatively, m1Ψ-modified mRNA requires HPLC purification for optimal performance, whereas 5-moU retains efficacy without purification .
Gene Editing Enhancements
- Uridine-depleted ABE mRNA with 5-moU mediated 79% average editing efficiency in HEK293T cells, surpassing unmodified mRNA (≤50%) and matching plasmid-based systems . This modification also enabled efficient delivery to in vivo targets like murine liver .
Antitumor Activity
Biologische Aktivität
5-Methoxyuridine (mo5U) is a modified nucleoside that plays a significant role in the biological activity of transfer RNA (tRNA) in various organisms, particularly in bacteria. This article explores the biosynthesis, structural properties, biological functions, and potential applications of this compound, supported by research findings and data.
Biosynthesis of this compound
This compound is synthesized from a common precursor, 5-hydroxyuridine (ho5U), through the action of specific methyltransferases. The key steps in its biosynthesis involve:
- Precursor Formation : The initial formation of ho5U occurs via hydroxylation of uridine.
- Methylation : The methyl group is transferred from S-adenosylmethionine (SAM) to ho5U by a methyltransferase enzyme, identified as TrmR in Bacillus subtilis .
- Enzymatic Activity : Studies have shown that TrmR specifically catalyzes the methylation at the wobble position of tRNA, enhancing its functionality .
Structural Characteristics
The structural properties of this compound are critical for its function in tRNA:
- Positioning : mo5U occupies the first position of the anticodon in certain tRNA species, influencing codon recognition and translation fidelity .
- Conformational Flexibility : The presence of the methoxy group allows for non-canonical base pairing, which expands the decoding capabilities of tRNA during protein synthesis .
Biological Functions
The biological activity of this compound is primarily associated with its role in tRNA modifications:
- Enhancement of Translational Fidelity : mo5U modifications in tRNA contribute to the accurate decoding of mRNA by promoting non-Watson–Crick base pairing. This is particularly important for reading codons that end with U, A, or G .
- Impact on Growth Phases : Research indicates that the modification status can vary depending on bacterial growth phases, affecting the efficiency of protein synthesis .
Research Findings and Case Studies
Several studies have provided insights into the biological activity and significance of this compound:
- A study demonstrated that mo5U enhances the decoding ability of tRNA Ser1 and tRNA Ala1 by facilitating more efficient interactions with cognate codons .
- Another investigation into Escherichia coli revealed that modifications like cmo5U (a closely related derivative) and its methylated form mcmo5U play critical roles in expanding the decoding capabilities of bacterial tRNAs .
Table 1: Comparison of tRNA Modifications
Modification | Organism | Function | Key Enzyme |
---|---|---|---|
This compound (mo5U) | Bacillus subtilis | Enhances translational fidelity | TrmR |
5-Carboxymethoxyuridine (cmo5U) | Escherichia coli | Facilitates non-Watson–Crick pairing | CmoB |
Methylated cmo5U (mcmo5U) | Salmonella enterica | Increases decoding efficiency | CmoM |
Potential Applications
The unique properties of this compound have led to its exploration in various applications:
- Therapeutic Uses : Modified nucleotides like mo5U are being investigated for their potential to reduce immunogenicity in RNA-based therapeutics, such as mRNA vaccines and gene editing technologies .
- Biotechnological Applications : The incorporation of modified nucleotides can enhance the stability and efficacy of RNA molecules used in synthetic biology and therapeutic contexts.
Q & A
Basic Research Questions
Q. What is the role of 5-methoxyuridine (5-moU) in mRNA vaccine design, and how does it compare to other uridine modifications?
- Methodological Answer : 5-moU is incorporated into in vitro transcribed (IVT) mRNA to reduce immunogenicity and enhance stability. Comparative studies involve synthesizing mRNAs with 5-moU, pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ), followed by assays measuring interferon induction (e.g., ELISA for cytokines like IFN-α) and mRNA half-life (via RT-qPCR or nanopore sequencing) . Key metrics include translation efficiency (luciferase assays) and nuclease resistance (agarose gel electrophoresis under RNase exposure) .
Q. How can researchers detect 5-moU modifications in RNA?
- Methodological Answer : Conventional methods include antibody-based detection (e.g., immunoprecipitation with anti-5-moU antibodies) and mass spectrometry (LC-MS/MS). For high-resolution analysis, Oxford Nanopore Direct RNA Sequencing enables direct detection of 5-moU at single-molecule resolution by analyzing current deviations in RNA strands .
Q. What are the functional impacts of 5-moU on mRNA stability and translation?
- Methodological Answer : Stability is assessed via accelerated degradation assays (e.g., incubation in serum or RNase-rich buffers) followed by quantification with capillary electrophoresis. Translation efficiency is measured using reporter systems (e.g., GFP or luciferase expression in transfected cells) and compared to unmodified or alternatively modified mRNAs .
Advanced Research Questions
Q. How do uridine-depletion (UD) strategies synergize with 5-moU modification to optimize Cas9 mRNA activity?
- Methodological Answer : UD involves replacing uridine with 5-moU in codon-optimized Cas9 mRNA sequences. Activity is quantified via indel frequency (T7 endonuclease assays or next-gen sequencing) and immune response profiling (e.g., RNA-seq for interferon-stimulated genes). Studies show UD + 5-moU achieves >80% indel rates with minimal IFN-β induction, even without HPLC purification .
Q. What challenges arise in quantifying 5-moU in heterogenous mRNA populations, and how can they be addressed?
- Methodological Answer : Heterogeneity in poly(A) tail length and modification distribution complicates analysis. Ion-pair reversed-phase liquid chromatography (IP RP LC) with high-resolution mass spectrometry resolves these issues by separating mRNA variants based on hydrophobicity and quantifying 5-moU via characteristic UV absorption or MS/MS fragmentation .
Q. How do contradictory findings on 5-moU’s immunogenicity arise, and how should they be reconciled?
- Methodological Answer : Discrepancies may stem from cell-type-specific responses (e.g., dendritic cells vs. hepatocytes) or variation in modification density. Researchers should standardize experimental conditions (e.g., mRNA purity via HPLC, cell culture protocols) and use multi-omics approaches (e.g., paired transcriptomics and proteomics) to contextualize immune activation .
Q. What are the implications of 5-moU’s incorporation into retroelement proteins for gene therapy applications?
- Methodological Answer : Studies using base-modified mRNAs (e.g., 5-moU, Ψ) in transposon systems like PiggyBac or Sleeping Beauty assess integration efficiency (qPCR for copy number) and off-target effects (whole-genome sequencing). 5-moU shows reduced innate immune activation compared to unmodified uridine, enhancing safe-harbor locus targeting .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIATBNUWJBBGT-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35542-01-9 | |
Record name | 5-Methoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35542-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-methoxyuridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.